Butyl prop-2-enoate;prop-2-enenitrile;styrene
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Overview
Description
Butyl prop-2-enoate: , prop-2-enenitrile , and styrene are three distinct organic compounds with significant industrial and scientific applications. Butyl prop-2-enoate, also known as butyl acrylate, is a clear, colorless liquid with a sharp, pungent odor. It is used primarily in the production of polymers and copolymers. Prop-2-enenitrile, commonly known as acrylonitrile, is a colorless liquid with a pungent odor, used in the manufacture of plastics, synthetic rubber, and other chemicals. Styrene is a colorless, oily liquid that is a precursor to polystyrene and several copolymers.
Preparation Methods
Butyl prop-2-enoate
Butyl prop-2-enoate is typically synthesized through the esterification of acrylic acid with n-butanol. This reaction is catalyzed by sulfuric acid, followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Prop-2-enenitrile
Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, typically bismuth phosphomolybdate, at high temperatures (400-500°C) and normal pressure .
Styrene
Styrene is produced by the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst, such as iron oxide, at high temperatures (600-650°C) to produce styrene and hydrogen .
Chemical Reactions Analysis
Butyl prop-2-enoate
Butyl prop-2-enoate undergoes polymerization reactions readily. It can be homopolymerized or copolymerized with other vinyl monomers such as ethylene, styrene, and vinyl acetate. The polymerization process is typically initiated by free radicals .
Prop-2-enenitrile
Prop-2-enenitrile can undergo various chemical reactions, including polymerization, hydrolysis, and addition reactions. It polymerizes easily, forming polyacrylonitrile, which is used in the production of synthetic fibers. Hydrolysis of prop-2-enenitrile yields acrylamide, which can further hydrolyze to acrylic acid .
Styrene
Styrene undergoes polymerization to form polystyrene, a widely used plastic. It can also participate in copolymerization reactions with other monomers such as butadiene and acrylonitrile to form various copolymers .
Scientific Research Applications
Butyl prop-2-enoate
Butyl prop-2-enoate is used in the production of polymers and copolymers, which are utilized in adhesives, sealants, coatings, and plastics. It is also used in the manufacture of inks, resins, caulks, and fibers .
Prop-2-enenitrile
Prop-2-enenitrile is a key raw material in the production of acrylic fibers, resins, and nitrile rubber. It is also used in the synthesis of adiponitrile, a precursor to nylon 6,6, and in the production of acrylamide and acrylic acid .
Styrene
Styrene is primarily used in the production of polystyrene, a versatile plastic used in packaging, insulation, and disposable containers. It is also used in the production of various copolymers, including styrene-butadiene rubber (SBR) and acrylonitrile-butadiene-styrene (ABS), which are used in automotive parts, appliances, and electronics .
Mechanism of Action
Butyl prop-2-enoate
Butyl prop-2-enoate exerts its effects through polymerization, where the vinyl group undergoes free radical polymerization to form long polymer chains. The ester group provides flexibility and durability to the resulting polymers .
Prop-2-enenitrile
Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polyacrylonitrile. The nitrile group can undergo hydrolysis to form amides and acids, which are useful in various chemical processes .
Styrene
Styrene polymerizes through a free radical mechanism to form polystyrene. The phenyl group in styrene provides rigidity and stability to the polymer chains .
Comparison with Similar Compounds
Butyl prop-2-enoate
Similar compounds include methyl acrylate and ethyl acrylate. Butyl prop-2-enoate has a longer alkyl chain, providing greater flexibility and lower volatility compared to its shorter-chain counterparts .
Prop-2-enenitrile
Similar compounds include methacrylonitrile and vinyl cyanide. Prop-2-enenitrile is unique due to its high reactivity and versatility in forming various polymers and copolymers .
Styrene
Similar compounds include alpha-methylstyrene and vinyl toluene. Styrene is preferred for its ability to form polystyrene, a widely used plastic with excellent properties .
Properties
CAS No. |
26299-47-8 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
butyl prop-2-enoate;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H3N/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3-4/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2 |
InChI Key |
WWPXOMXUMORZKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC#N.C=CC1=CC=CC=C1 |
physical_description |
Liquid Nearly odorless pellets; [LG Chemical Limited MSDS] White granules or powder with a mild odor of acrylic ester; [Performance Additives MSDS] |
Related CAS |
108554-70-7 26299-47-8 |
Origin of Product |
United States |
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